![molecular formula C19H27FN2O B6081493 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6081493.png)
1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
CPP-115 works by inhibiting the enzyme 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine aminotransferase, which is responsible for the breakdown of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the therapeutic effects of CPP-115.
Biochemical and physiological effects:
Studies have shown that CPP-115 increases the levels of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the anticonvulsant, anxiolytic, and anti-addictive effects of CPP-115. Additionally, CPP-115 has been shown to enhance the efficacy of other antiepileptic drugs and reduce the development of tolerance to benzodiazepines.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for laboratory experiments. It is a potent and selective inhibitor of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine aminotransferase, which makes it a valuable tool for studying the role of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain. Additionally, CPP-115 has been extensively studied in animal models, which makes it a well-characterized compound for laboratory experiments. However, CPP-115 has some limitations for laboratory experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, CPP-115 has a short half-life, which may make it difficult to maintain consistent levels of the compound in experiments.
Future Directions
There are several future directions for research on CPP-115. One area of research is the potential therapeutic applications of CPP-115 in various neurological and psychiatric disorders. Studies have shown that CPP-115 exhibits anticonvulsant, anxiolytic, and anti-addictive effects in animal models, but further research is needed to determine its efficacy in humans. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CPP-115, which may lead to the development of more effective formulations of the compound. Finally, there is a need for further research on the mechanism of action of CPP-115, which may lead to the development of new drugs that target the 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine system.
Synthesis Methods
The synthesis of CPP-115 involves a series of chemical reactions starting from commercially available starting materials. The process involves the formation of a piperidine ring, followed by the addition of a cycloheptylcarbonyl group and a fluorophenyl group. The final product is obtained through a purification process that involves recrystallization.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that CPP-115 exhibits anticonvulsant, anxiolytic, and anti-addictive effects in animal models. Additionally, CPP-115 has been shown to enhance the efficacy of other antiepileptic drugs and reduce the development of tolerance to benzodiazepines.
properties
IUPAC Name |
cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-16-9-11-17(12-10-16)21-18-8-5-13-22(14-18)19(23)15-6-3-1-2-4-7-15/h9-12,15,18,21H,1-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINIXQFRNVTXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.